molecular formula C28H32O14 B1251614 2''-O-Rhamnosylswertisin

2''-O-Rhamnosylswertisin

Cat. No. B1251614
M. Wt: 592.5 g/mol
InChI Key: UINZSMIFSIQGBZ-KVQGGKNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2''-O-Rhamnosylswertisin is a natural product found in Iris domestica, Justicia ramosa, and Aleurites moluccanus with data available.

Scientific Research Applications

Anti-Inflammatory and Anti-Arthritic Properties

2''-O-Rhamnosylswertisin, a flavonoid found in Aleurites moluccana, exhibits promising anti-inflammatory and anti-arthritic properties. Research indicates its effectiveness in reducing mechanical hypersensitivity and paw edema in models of rheumatoid arthritis. This compound contributes to the repair of joint damage, reducing fibrosis, cartilage degradation, and bone erosion. These findings underscore its potential as a therapeutic agent in treating rheumatoid arthritis and associated chronic diseases (Quintão et al., 2019).

Chromatographic Applications

The compound has also been a subject of interest in chromatographic studies. Research on the separation of C-glycoside flavonoids like 2''-O-Rhamnosylswertisin from Aleurites moluccana has demonstrated the feasibility of using chitin and fully N-acetylated chitin as chromatographic supports. These studies help in understanding the interactions involved in the separation process, potentially aiding in the purification of this compound for further research and application (Morsch et al., 2002).

properties

Product Name

2''-O-Rhamnosylswertisin

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C28H32O14/c1-10-20(32)23(35)25(37)28(39-10)42-27-24(36)21(33)17(9-29)41-26(27)19-15(38-2)8-16-18(22(19)34)13(31)7-14(40-16)11-3-5-12(30)6-4-11/h3-8,10,17,20-21,23-30,32-37H,9H2,1-2H3/t10-,17+,20-,21+,23+,24-,25+,26-,27+,28-/m0/s1

InChI Key

UINZSMIFSIQGBZ-KVQGGKNTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)O)OC)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)O)OC)CO)O)O)O)O)O

synonyms

2''-O-rhamnosylswertisin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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